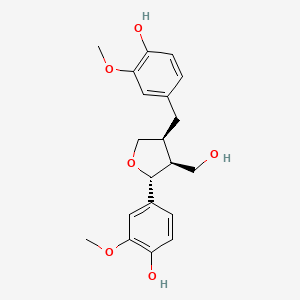

(-)-Lariciresinol

Description

(-)-Lariciresinol has been reported in Balanophora japonica, Saussurea medusa, and other organisms with data available.

Properties

IUPAC Name |

4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-SXGZJXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83327-19-9 | |

| Record name | (-)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Lariciresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the lignan (-)-Lariciresinol and details the methodologies for its extraction and isolation. The information is curated for professionals in research, scientific, and drug development fields, with a focus on practical application and reproducibility.

Natural Sources of (-)-Lariciresinol

(-)-Lariciresinol is a naturally occurring lignan found in a variety of plant-based foods and medicinal herbs. Lignans are a class of phytoestrogens that are precursors to enterolignans, which are thought to have beneficial medicinal properties. Key natural sources of (-)-Lariciresinol include:

-

Flaxseed (Linum usitatissimum) : While flaxseed is most renowned for its high concentration of secoisolariciresinol diglucoside (SDG), it also contains smaller quantities of other lignans, including (-)-Lariciresinol.

-

Sesame Seeds (Sesamum indicum) : Sesame seeds are a rich source of various lignans, with pinoresinol and lariciresinol being present in significant amounts.

-

Isatis indigotica Root (Ban Lan Gen) : The root of Isatis indigotica, a plant used in traditional Chinese medicine, has been identified as a source of (-)-Lariciresinol.[1]

-

Brassica Vegetables : This family of vegetables, which includes broccoli, cabbage, and kale, contains notable levels of lignans, primarily pinoresinol and lariciresinol.[2][3][4]

-

White Fir (Abies alba) : The bark and wood of the white fir are also known to contain lariciresinol.[5]

The concentration of (-)-Lariciresinol can vary depending on the plant species, variety, growing conditions, and processing methods.

Isolation and Purification of (-)-Lariciresinol: Experimental Protocols

The isolation of (-)-Lariciresinol from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. As detailed protocols for the preparative isolation of (-)-Lariciresinol are not abundantly available in scientific literature, the following sections provide a generalized workflow and specific examples adapted from methods used for isolating lignans from relevant plant matrices.

General Isolation Workflow

A typical workflow for the isolation of (-)-Lariciresinol from plant material is depicted below. This process begins with the preparation of the plant material, followed by extraction to obtain a crude extract. This extract is then fractionated to enrich the lignan content, and finally, the target compound is purified using chromatographic techniques.

Detailed Methodologies

The following tables summarize key experimental parameters for the extraction and chromatographic purification of lignans from various sources, which can be adapted for the specific isolation of (-)-Lariciresinol.

Table 1: Extraction Parameters for Lignans from Various Natural Sources

| Plant Source | Pre-treatment | Extraction Solvent | Method | Temperature | Duration | Reference |

| Isatis indigotica Root | Powdered | 95% Ethanol | Percolation | Room Temp. | - | [6] |

| Sesame Oil | - | Methanol | Sequential Liquid-Liquid Extraction | 70°C | 100 min | [5] |

| Flaxseed | Defatted with hexane | Ethanol:Dioxane (1:1 v/v) | Maceration with stirring | Room Temp. | 4 hours | [7] |

| Brassica oleracea | Freeze-dried powder | 70% Methanol | Sonication | - | 5 min | [8] |

Table 2: Column Chromatography Parameters for Lignan Purification

| Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Application | Reference |

| Silica Gel | Hexane to Ethyl Acetate to Methanol (Gradient) | Gradient | Fractionation of crude extract | [9] |

| Sephadex LH-20 | Methanol | Isocratic | Purification of lignan fractions | [1] |

| C18 Reverse Phase | Water/Acetic Acid/Methanol (Gradient) | Gradient | Preparative HPLC purification | [10] |

| C18 Reverse Phase | Methanol/Water (70:30 v/v) | Isocratic | HPLC analysis of lignans | [5] |

Example Protocol: Isolation from Isatis indigotica Root

The following is a detailed protocol for the isolation of (-)-Lariciresinol from the roots of Isatis indigotica, based on established phytochemical methods.

1. Extraction

-

Plant Material : Air-dried and powdered roots of Isatis indigotica.

-

Procedure :

-

The powdered root material is percolated with 95% ethanol at room temperature.[6]

-

The resulting percolate is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

-

2. Fractionation

-

Procedure :

-

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The fractions are collected, and the solvent is removed under reduced pressure. The ethyl acetate and n-butanol fractions are typically enriched in lignans.

-

3. Column Chromatography

-

Stationary Phase : Silica gel (60-120 mesh).

-

Procedure :

-

The lignan-enriched fraction (e.g., from ethyl acetate) is adsorbed onto a small amount of silica gel to create a dry powder.

-

A silica gel column is packed using a non-polar solvent (e.g., n-hexane).

-

The sample is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions with similar TLC profiles are combined.

-

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Procedure :

-

The combined fractions containing (-)-Lariciresinol are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC system.

-

The elution of compounds is monitored using a UV detector, typically at 280 nm.

-

The peak corresponding to (-)-Lariciresinol is collected.

-

The solvent is removed from the collected fraction to yield the purified compound.

-

5. Purity and Structural Confirmation

The purity of the isolated (-)-Lariciresinol should be assessed using analytical HPLC. The structure of the compound is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualization of Experimental Workflow

The following diagram illustrates a more detailed experimental workflow for the isolation of (-)-Lariciresinol from a plant source, incorporating the key steps of extraction, fractionation, and purification.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli [mdpi.com]

- 3. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of (-)-Lariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Lariciresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of (-)-Lariciresinol's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Biological Activities and Quantitative Data

(-)-Lariciresinol exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Anticancer and Cytotoxic Activity of (-)-Lariciresinol

| Cell Line | Activity | Concentration/Dosage | Key Findings |

| HepG2 (Human Liver Cancer) | Induces apoptosis | 100-400 µg/mL (24-72 h) | Triggers the mitochondrial-mediated apoptosis pathway.[1][2] |

| SKBr3 (Human Breast Cancer) | Induces apoptosis | 72 h | Causes morphological changes, decreases cell growth and survival.[1] |

| MCF-7 (Human Breast Cancer) | Inhibits tumor growth | 20 or 100 mg/kg of diet (in mice) | Enhanced tumor cell apoptosis and increased estrogen receptor beta expression.[3] |

| DMBA-induced mammary tumors | Inhibits tumor growth | 3 or 15 mg/kg body weight (p.o. daily for 9 weeks in rats) | Inhibited tumor growth and angiogenesis.[3] |

Table 2: Enzyme Inhibition and Anti-Diabetic Effects of (-)-Lariciresinol

| Enzyme/Target | Inhibition/Effect | IC50 / Ki Value | In Vivo Model (Dosage) | Key Findings |

| α-glucosidase | Inhibition | IC50: 6.97 µM, Ki: 0.046 µM | Streptozotocin-induced diabetic mice (10 mg/kg, p.o., 3 weeks) | Acts as a competitive inhibitor, activates insulin signaling, leading to GLUT4 translocation and augmented glucose uptake.[1][4] |

Table 3: Antifungal Activity of (-)-Lariciresinol

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 25 µg/mL |

| Trichosporon beigelii | 12.5 µg/mL |

| Malassezia furfur | 25 µg/mL |

Table 4: Anti-inflammatory and Antioxidant Activity of (-)-Lariciresinol

| Model System | Activity | Concentration/Dosage | Key Findings |

| Complete Freund's adjuvant-induced arthritis in rats | Anti-inflammatory | 10-30 mg/kg (i.p., 28 days) | Regulates TGF-β and NF-κB pathways.[1] |

| RAW 264.7 murine macrophages | Antioxidant | Not specified | Decreases ROS generation and increases antioxidant enzyme levels via Nrf2-mediated HO-1 induction.[5][6] |

| DPPH radical scavenging assay | Antioxidant | IC50: 34.4 µM (for a synthesized derivative) | Demonstrates potent radical scavenging activity.[7] |

| Influenza A virus-infected A549 cells | Anti-inflammatory | Not specified | Suppressed the expression of pro-inflammatory molecules like IL-6 and TNF-α.[8] |

Key Signaling Pathways Modulated by (-)-Lariciresinol

(-)-Lariciresinol exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Induction of Apoptosis in Cancer Cells

(-)-Lariciresinol has been shown to induce apoptosis in cancer cells, primarily through the mitochondrial-mediated pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[2][9]

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Antioxidant and Anti-inflammatory Response via Nrf2 Pathway

(-)-Lariciresinol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps in mitigating oxidative stress and inflammation.[5][6] The activation of Nrf2 by (-)-Lariciresinol is mediated through the p38 MAPK pathway.[5][6]

Caption: Nrf2-Mediated Antioxidant Response.

Anti-Diabetic Mechanism of Action

(-)-Lariciresinol exhibits anti-diabetic properties through a dual mechanism: inhibiting the α-glucosidase enzyme and enhancing insulin signaling. This leads to reduced postprandial hyperglycemia and improved glucose uptake in peripheral tissues.[4]

Caption: Anti-Diabetic Mechanism of Action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of (-)-Lariciresinol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of a compound.[10][11][12][13]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of (-)-Lariciresinol. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Caption: DPPH Radical Scavenging Assay Workflow.

Cell Viability and Apoptosis Assays in Cancer Cell Lines (e.g., HepG2)

These assays are fundamental for assessing the cytotoxic and pro-apoptotic effects of (-)-Lariciresinol.[2][9]

Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

CCK-8/MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of (-)-Lariciresinol for different time points (e.g., 24, 48, 72 hours).

-

A solution of CCK-8 or MTT is added to each well and incubated for a specified time.

-

The absorbance is measured at the appropriate wavelength to determine the number of viable cells.

Annexin V/PI Staining for Apoptosis:

-

Cells are treated with (-)-Lariciresinol as described above.

-

Both floating and adherent cells are collected.

-

Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro model is used to evaluate the anti-inflammatory potential of compounds.[14][15][16][17][18]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of (-)-Lariciresinol to inhibit the production of these mediators is assessed.

General Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of (-)-Lariciresinol for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Nitric Oxide (NO) Measurement: After a 24-hour incubation, the cell culture supernatant is collected. The amount of NO produced is determined by measuring the nitrite concentration using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key inflammatory signaling molecules (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPKs).

Caption: LPS-stimulated Macrophage Assay Workflow.

Conclusion and Future Directions

(-)-Lariciresinol is a promising natural compound with a wide range of therapeutic properties. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and diabetes makes it a strong candidate for further drug development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term in vivo efficacy and safety assessments in various disease models. The elucidation of additional molecular targets and the exploration of synergistic combinations with existing therapies will further unlock the full therapeutic potential of (-)-Lariciresinol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the (-)-Lariciresinol Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lariciresinol, a lignan of significant interest for its potential pharmacological activities, is a key intermediate in the biosynthesis of various other bioactive lignans in the plant kingdom. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems for pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-Lariciresinol, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of (-)-Lariciresinol originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The core pathway involves the stereospecific dimerization of two coniferyl alcohol molecules, followed by two successive reduction steps.

The key enzymes involved in this pathway are:

-

Dirigent Protein (DIR): These proteins control the stereoselective coupling of two coniferyl alcohol radicals to form either (+)- or (-)-pinoresinol. For the biosynthesis of (-)-lariciresinol, a dirigent protein that directs the formation of (-)-pinoresinol is required.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. The stereospecificity of PLR is critical in determining the enantiomeric form of the final lignan products.[1] Different plant species possess PLRs with varying enantiospecificities.[2]

-

Secoisolariciresinol Dehydrogenase (SIRD): This enzyme is involved in the downstream conversion of secoisolariciresinol to matairesinol, leading to the biosynthesis of other lignans.

The central reaction sequence for the formation of (-)-Lariciresinol is as follows:

2 Coniferyl alcohol → (-)-Pinoresinol → (-)-Lariciresinol

Quantitative Data on Pathway Components

The kinetic properties of the key enzyme, Pinoresinol-Lariciresinol Reductase (PLR), have been characterized in several plant species. The following table summarizes the available kinetic parameters.

| Plant Species | Enzyme | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Linum flavum | PLR | (+)-Pinoresinol | - | - | - | - | 7.0 | 27-33 | [3] |

| Linum flavum | PLR | NADPH | 22.4 | - | - | - | 7.0 | 27-33 | [3] |

| Forsythia intermedia | PLR (isoform 1) | (+)-Pinoresinol | - | - | - | - | - | - | [4] |

| Forsythia intermedia | PLR (isoform 2) | (+)-Pinoresinol | - | - | - | - | - | - | [4] |

Note: '-' indicates data not available in the searched literature.

The concentrations of (-)-Lariciresinol and its precursors vary significantly among different plant species and tissues. The following table provides a summary of reported concentrations.

| Compound | Plant Species | Tissue | Concentration (µ g/100g ) | Reference |

| Lariciresinol | Linum usitatissimum (Flaxseed) | Seed | 3040 | [5] |

| Pinoresinol | Linum usitatissimum (Flaxseed) | Seed | 3320 | [5] |

| Secoisolariciresinol | Linum usitatissimum (Flaxseed) | Seed | 301129 | [6][7] |

| Lariciresinol | Sesamum indicum (Sesame seeds) | Seed | High concentrations | [6][7] |

| Pinoresinol | Sesamum indicum (Sesame seeds) | Seed | High concentrations | [6][7] |

| Lariciresinol | Brassica vegetables | - | 185-2321 | [6][7] |

| Pinoresinol | Brassica vegetables | - | 185-2321 | [6][7] |

| Pinoresinol | Cichorium intybus (Chicory) | Green, raw | 30-40 | [8] |

| Lariciresinol | Olea europaea (Olive) | Black, raw | 30-40 | [9] |

Experimental Protocols

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is adapted from methodologies used for the characterization of PLR from various plant sources.

Materials:

-

Enzyme source (e.g., purified recombinant PLR, crude protein extract from plant tissue)

-

Substrate: (+)- or (-)-Pinoresinol (dissolved in a suitable organic solvent like DMSO or acetone)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

Quenching solution (e.g., ethyl acetate)

-

Internal standard for HPLC or GC-MS analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme source.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the pinoresinol substrate.

-

Incubate the reaction for a specific period (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding a quenching solution (e.g., ethyl acetate) to extract the products.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the products (lariciresinol and secoisolariciresinol).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for analysis by HPLC or GC-MS.

-

Quantify the products based on a standard curve and normalize to the amount of protein used in the assay.

Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay

This protocol is based on the characterization of SIRD from Isatis indigotica.[6][10]

Materials:

-

Enzyme source (e.g., purified recombinant SIRD)

-

Substrate: Secoisolariciresinol

-

NADP⁺ (cofactor)

-

Reaction buffer: Tris buffer (e.g., 20 mM, pH 8.8)

-

Quenching solution (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture (e.g., 100 µL) containing Tris buffer, NADP⁺, secoisolariciresinol, and the purified SIRD enzyme.

-

Incubate the mixture at 30°C with shaking for an extended period (e.g., 12 hours).

-

Stop the reaction and extract the product (matairesinol) with an organic solvent like ethyl acetate.

-

Analyze the extracted product by LC-MS to confirm the conversion of secoisolariciresinol to matairesinol.

Lignan Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or fluorescence detector, or coupled to a mass spectrometer (LC-MS).

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

-

A gradient elution is typically used with two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid)

-

Solvent B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid)

-

-

The gradient program should be optimized to achieve good separation of the lignans of interest.

Detection:

-

UV detection is commonly performed at 280 nm.

-

Fluorescence detection can provide higher sensitivity for certain lignans.

-

Mass spectrometry (MS) provides the highest selectivity and allows for structural confirmation.

Sample Preparation:

-

Plant material is typically freeze-dried and ground to a fine powder.

-

Extraction is performed with a suitable solvent, often a mixture of methanol or ethanol and water.

-

For glycosylated lignans, an enzymatic or acidic hydrolysis step is required to release the aglycones.

-

The extract is then filtered and injected into the HPLC system.

Lignan Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

GC system coupled to a mass spectrometer.

-

Apolar capillary column (e.g., DB-17, HP-1, or HP-5).

Operating Conditions:

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector temperature: Typically around 250-280°C.

-

Oven temperature program: A temperature gradient is used to separate the lignans, for example, starting at 150°C and ramping up to 320°C.

-

MS detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

-

Similar to HPLC, the plant material is extracted.

-

Derivatization is often necessary to increase the volatility of the lignans. Silylation with reagents like BSTFA is a common method.

-

The derivatized extract is then injected into the GC-MS system.

Signaling Pathways and Regulation

The biosynthesis of (-)-Lariciresinol is tightly regulated by various signaling molecules, often in response to environmental stimuli or developmental cues. One well-studied regulatory pathway involves the polyamine putrescine.

Putrescine-Mediated Signaling Pathway:

Exogenous application of putrescine has been shown to increase the production of lignans. This effect is mediated through a signaling cascade involving hydrogen peroxide (H₂O₂), nitric oxide (NO), and calcium ions (Ca²⁺).[11] This signaling pathway ultimately leads to the increased expression of key biosynthetic genes, including phenylalanine ammonia-lyase (PAL) and pinoresinol-lariciresinol reductase (PLR).[11]

The proposed sequence of events is as follows:

-

Putrescine application leads to an increase in intracellular H₂O₂ levels.

-

H₂O₂ acts as a signaling molecule , triggering a cascade that involves the production of nitric oxide (NO) and an influx of calcium ions (Ca²⁺) into the cytosol.[11]

-

The rise in cytosolic Ca²⁺ is a critical step in the signaling pathway. Calcium ions act as second messengers, activating downstream components such as calcium-dependent protein kinases (CDPKs).

-

Activated signaling components then lead to the upregulation of transcription factors that bind to the promoter regions of the PAL and PLR genes, enhancing their expression.

-

Increased expression of PAL and PLR results in a higher flux through the phenylpropanoid and lignan biosynthetic pathways, leading to the accumulation of (-)-Lariciresinol and other downstream lignans.

Mandatory Visualizations

Biosynthetic Pathway of (-)-Lariciresinol

Caption: Biosynthetic pathway of (-)-Lariciresinol from L-Phenylalanine.

Regulatory Signaling Pathway of Lignan Biosynthesis

Caption: Putrescine-mediated signaling pathway regulating lignan biosynthesis.

Conclusion

The biosynthesis of (-)-Lariciresinol is a well-defined pathway involving the stereospecific dimerization of coniferyl alcohol and subsequent reductions catalyzed by pinoresinol-lariciresinol reductase. The regulation of this pathway is complex, with signaling molecules such as putrescine, H₂O₂, nitric oxide, and calcium playing crucial roles in modulating the expression of key biosynthetic genes. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate this pathway further. A deeper understanding of the kinetic properties of all enzymes involved and the intricate regulatory networks will be instrumental in developing strategies for the enhanced production of (-)-Lariciresinol and its valuable derivatives for pharmaceutical applications. Further research is needed to fully elucidate the downstream targets of the calcium signaling cascade and to identify the specific transcription factors that directly regulate the expression of lignan biosynthetic genes.

References

- 1. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [open.uni-marburg.de]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concentration data for Pinoresinol in Chicory [Green], raw - Phenol-Explorer [phenol-explorer.eu]

- 9. Concentration data for Lariciresinol in Olive [Black], raw - Phenol-Explorer [phenol-explorer.eu]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Lariciresinol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lariciresinol, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of (-)-Lariciresinol, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identifiers, physicochemical characteristics, and summarizes its key biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.

Chemical Structure and Identification

(-)-Lariciresinol is a furanoid lignan characterized by a tetrahydrofuran ring substituted with two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a 4-hydroxy-3-methoxybenzyl group.

Table 1: Chemical Identification of (-)-Lariciresinol

| Identifier | Value | Citation |

| IUPAC Name | 4-[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

| SMILES String | COC1=C(C=CC(=C1)C[C@@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O | |

| InChI Key | MHXCIKYXNYCMHY-SXGZJXTBSA-N | |

| Chemical Formula | C₂₀H₂₄O₆ | |

| Molecular Weight | 360.4 g/mol | |

| CAS Number | 83327-19-9 |

Physicochemical Properties

The physicochemical properties of (-)-Lariciresinol are crucial for its handling, formulation, and biological activity. While some experimental data for the (-)-enantiomer is limited, properties of the (+)-enantiomer provide valuable insights.

Table 2: Physicochemical Properties of Lariciresinol

| Property | Value | Citation |

| Melting Point | 167-168 °C ((+)-enantiomer) | [1] |

| Boiling Point | 568.4 ± 50.0 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Optical Rotation | Levorotatory, though a specific value for the pure (-)-enantiomer is not consistently reported. The direction of rotation is opposite to its (+)-enantiomer. | [2][3] |

Pharmacological Properties

(-)-Lariciresinol exhibits a wide range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antioxidant Activity

(-)-Lariciresinol demonstrates potent antioxidant effects by scavenging free radicals.

Table 3: Antioxidant Activity of Lariciresinol

| Assay | Activity Metric | Value | Citation |

| DPPH Radical Scavenging | IC₅₀ | Not explicitly quantified for (-)-enantiomer, but lignans are known potent scavengers. | [4][5] |

Anti-inflammatory Activity

The compound modulates key inflammatory pathways.

Table 4: Anti-inflammatory Activity of Lariciresinol

| Target/Assay | Activity Metric | Value | Citation |

| NF-κB Activation | Inhibition | Attenuates virus-induced NF-κB activation. | [6] |

| NO Production (LPS-stimulated RAW264.7 cells) | IC₅₀ | Not explicitly quantified for (-)-enantiomer, but related lignans show potent inhibition. | [7] |

Anticancer Activity

(-)-Lariciresinol has shown cytotoxic effects against various cancer cell lines.

Table 5: Anticancer Activity of Lariciresinol

| Cell Line | Activity Metric | Value/Effect | Citation |

| HepG2 (Liver Carcinoma) | Apoptosis Induction | Induces apoptosis. | |

| MCF-7 (Breast Cancer) | Inhibition of Tumor Growth | Inhibits tumor growth and angiogenesis. | [1] |

| SKBr3 (Breast Cancer) | Apoptosis Induction | Induces apoptosis. |

Other Biological Activities

(-)-Lariciresinol also displays other significant biological effects.

Table 6: Other Biological Activities of Lariciresinol

| Activity | Target/Assay | Activity Metric | Value | Citation |

| Antiviral | Hepatitis B Virus (HBV) | Inhibition of DNA replication | Inhibits wild-type and NUC-resistant strains. | [8][9] |

| Antidiabetic | α-Glucosidase | IC₅₀ | 6.97 µM (for Lariciresinol) | |

| Antifungal | Candida albicans | MIC | 25 µg/mL (for Lariciresinol) |

Signaling Pathways

(-)-Lariciresinol exerts its biological effects by modulating several key signaling pathways.

Caption: Modulation of Key Signaling Pathways by (-)-Lariciresinol.

Experimental Protocols

Extraction and Isolation of (-)-Lariciresinol

The following is a general protocol for the extraction and isolation of lignans, which can be adapted for (-)-Lariciresinol from plant sources like Isatis indigotica.[8][9]

Caption: General Workflow for Extraction and Isolation of (-)-Lariciresinol.

Methodology:

-

Plant Material Preparation: The dried plant material (e.g., roots of Isatis indigotica) is ground into a fine powder.

-

Extraction: The powdered material is extracted with methanol (or another suitable solvent like ethanol) at room temperature with stirring for 24-48 hours. This process is typically repeated three times to ensure complete extraction.[10]

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate different classes of compounds. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing (-)-Lariciresinol are further purified by preparative HPLC on a C18 column to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Evaluation

This assay assesses the ability of (-)-Lariciresinol to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][5]

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Preparation of Sample Solutions: (-)-Lariciresinol is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well, followed by the addition of different concentrations of the sample solutions. A control well contains DPPH solution and methanol only.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT Assay for Anticancer Activity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of (-)-Lariciresinol and incubated for a specified period (e.g., 48 or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) × 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

(-)-Lariciresinol is a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological properties. Its antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, make it a valuable subject for further research and development. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols, to aid scientists in their exploration of (-)-Lariciresinol's therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

- 1. (+)-LARICIRESINOL | 27003-73-2 [chemicalbook.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Showing Compound (-)-Lariciresinol (FDB011629) - FooDB [foodb.ca]

An In-depth Technical Guide on the Mechanism of Action of (-)-Lariciresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lariciresinol, a naturally occurring lignan found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of (-)-Lariciresinol. It delves into its multifaceted effects on key cellular signaling pathways implicated in a range of pathologies, including cancer, diabetes, inflammation, and viral infections. This document summarizes quantitative data, details experimental methodologies from key studies, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

(-)-Lariciresinol is a furofuran lignan that has been investigated for its potential health benefits, which are attributed to its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties.[1][2][3] Its mechanism of action is complex and involves the modulation of multiple signaling pathways and molecular targets. This guide aims to consolidate the current understanding of how (-)-Lariciresinol exerts its biological effects at the molecular level.

Core Mechanisms of Action

(-)-Lariciresinol's therapeutic effects stem from its ability to interact with and modulate several key cellular signaling pathways. These include, but are not limited to, the NF-κB, TGF-β, AMPK/SIRT1, and Nrf2 pathways.

Anti-inflammatory and Immunomodulatory Effects

(-)-Lariciresinol has demonstrated significant anti-inflammatory properties. In a rat model of complete Freund's adjuvant-induced arthritis, oral administration of (-)-Lariciresinol (10-30 mg/kg) for 28 days was shown to regulate the TGF-β and NF-κB pathways.[1][4] A study on influenza A virus-induced inflammation found that a glycoside of lariciresinol attenuated virus-induced NF-κB activation.[5] This suggests that (-)-Lariciresinol can mitigate inflammatory responses by inhibiting the activation of the master inflammatory regulator, NF-κB.

Anticancer Activity

The anticancer effects of (-)-Lariciresinol have been observed in various cancer cell lines, including liver, gastric, and breast cancer.[1] It induces apoptosis through the mitochondrial-mediated pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][6] In SKBr3 breast cancer cells, (-)-Lariciresinol treatment for 72 hours led to morphological changes, decreased cell growth and survival, and induced apoptosis.[1][7] Furthermore, in vivo studies have shown that dietary lariciresinol can attenuate the growth of mammary tumors and reduce blood vessel density in animal models of breast cancer.[8][9][10]

Anti-diabetic Properties

(-)-Lariciresinol exhibits anti-diabetic activity through multiple mechanisms. It is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC50 of 6.97 μM and a Ki of 0.046 μM.[1][3][11] By inhibiting this enzyme, (-)-Lariciresinol can delay glucose absorption and lower postprandial blood glucose levels. Additionally, it enhances insulin signaling, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake in C2C12 muscle cells.[1][11] In streptozotocin-induced diabetic mice, oral administration of (-)-Lariciresinol (10 mg/kg) for three weeks significantly decreased blood glucose levels and improved insulin signaling in skeletal muscle.[3][11]

Antioxidant and Cytoprotective Effects

(-)-Lariciresinol has been shown to possess potent antioxidant properties. It can activate the Nrf2-mediated antioxidant response pathway.[12][13] Studies have demonstrated that (+)-lariciresinol treatment increases the transcriptional and translational activity of Nrf2 and heme oxygenase-1 (HO-1), which counteracts the formation of reactive oxygen species (ROS).[12][14][15] This activation of the Nrf2 pathway is mediated, at least in part, through the activation of p38 MAPK.[14][15]

Antiviral Activity

(-)-Lariciresinol has been identified as an inhibitor of the hepatitis B virus (HBV).[16] It was found to inhibit HBV DNA replication in both wild-type and drug-resistant strains.[16] The mechanism of its anti-HBV activity involves the regulation of viral transcription, potentially through the modulation of hepatocyte nuclear factor 1α (HNF1α).[16]

Muscle and Mitochondrial Biogenesis

Recent research has highlighted the role of lariciresinol in promoting myogenic differentiation and enhancing mitochondrial biogenesis in C2C12 myotubes.[2] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathways, which are key regulators of cellular energy metabolism.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for the biological activities of (-)-Lariciresinol.

| Parameter | Value | Enzyme/Assay | Source |

| α-Glucosidase Inhibition | |||

| IC50 | 6.97 ± 0.37 µM | α-Glucosidase | [1][3][11] |

| Ki | 0.046 µM | α-Glucosidase (Competitive inhibitor) | [1][3][11] |

| Antifungal Activity (MIC) | |||

| Candida albicans | 25 µg/mL | Antifungal Susceptibility Testing | [1] |

| Trichosporon beigelii | 12.5 µg/mL | Antifungal Susceptibility Testing | [1] |

| Malassezia furfur | 25 µg/mL | Antifungal Susceptibility Testing | [1] |

| Anti-Hepatitis B Virus Activity | |||

| EC50 | 42.62 μM | Anti-HBV activity in HepG2.2.15 cells | [16] |

| Animal Model | Dosage | Duration | Effect | Source |

| Anti-diabetic Activity | ||||

| Streptozotocin-induced diabetic mice | 10 mg/kg, p.o. | 3 weeks | Decreased blood glucose, increased insulin levels, improved pancreatic islet size, increased GLUT4 expression, enhanced insulin signaling | [1][11] |

| Anti-arthritic Activity | ||||

| Complete Freund's adjuvant-induced arthritic rats | 10-30 mg/kg, i.p. | 28 days | Regulation of TGF-β and NF-κB pathways | [1] |

| Anticancer Activity | ||||

| Mammary tumor-bearing rats | 3-15 mg/kg, p.o. | 9 weeks | Inhibited tumor growth and angiogenesis | [1][8] |

| Ovariectomized athymic mice with MCF-7 tumors | 20-100 ppm in diet, p.o. | 5 weeks | Inhibited tumor growth and angiogenesis | [1][8] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the mechanism of action of (-)-Lariciresinol.

α-Glucosidase Inhibition Assay

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure: A mixture of α-glucosidase and various concentrations of (-)-Lariciresinol in phosphate buffer is pre-incubated. The reaction is initiated by the addition of pNPG. The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm. The concentration of (-)-Lariciresinol that inhibits 50% of the enzyme activity (IC50) is calculated.

-

Kinetics: To determine the mode of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.[11]

Cell Culture and Viability Assays

-

Cell Lines: HepG2 (human liver cancer), SKBr3 (human breast cancer), C2C12 (mouse myoblast).[1][2]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of (-)-Lariciresinol for specified time periods. MTT solution is then added to each well, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[7]

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins in signaling pathways.

-

Procedure:

-

Cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, Bax, Bcl-2, p-AMPK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][11]

-

Animal Studies

-

Animals: Sprague-Dawley rats or BALB/c nude mice are commonly used.

-

Induction of Disease Models:

-

Diabetes: Streptozotocin (STZ) is injected intraperitoneally to induce diabetes.[11]

-

Arthritis: Complete Freund's Adjuvant (CFA) is injected into the paw to induce arthritis.[4]

-

Cancer Xenografts: Human cancer cells (e.g., MCF-7) are injected subcutaneously or orthotopically into immunocompromised mice.[8]

-

-

Treatment: (-)-Lariciresinol is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and durations.

-

Outcome Measures: Blood glucose levels, paw volume, tumor size, and relevant biomarkers in blood and tissues are measured.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by (-)-Lariciresinol.

Caption: Mitochondrial-mediated apoptosis pathway induced by (-)-Lariciresinol.

Caption: Inhibition of the NF-κB signaling pathway by (-)-Lariciresinol.

Caption: Activation of the Nrf2 antioxidant pathway by (-)-Lariciresinol via p38 MAPK.

Caption: Dual anti-diabetic mechanism of (-)-Lariciresinol.

Conclusion

(-)-Lariciresinol is a promising natural compound with a wide range of therapeutic activities. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that are central to the pathophysiology of numerous diseases. The ability of (-)-Lariciresinol to simultaneously target inflammatory, oncogenic, metabolic, and oxidative stress pathways highlights its potential for the development of novel therapeutic agents. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile in humans. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this remarkable natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioengineer.org [bioengineer.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Infection Epidemiology and Microbiology - Page not found [iem.modares.ac.ir]

- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lariciresinol | Antifection | VEGFR | TargetMol [targetmol.com]

- 11. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]

Unveiling (-)-Lariciresinol: A Journey Through its Discovery and Scientific Evolution

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of (-)-Lariciresinol, a lignan with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the initial isolation and structural elucidation of this natural compound, alongside a comprehensive overview of its biological activities and the molecular pathways it influences.

From Larch Resin to a Molecule of Interest: A Historical Perspective

The story of (-)-Lariciresinol begins in the early 20th century, a period marked by burgeoning interest in the chemical constituents of natural resins. While the precise first moment of its identification is not definitively documented in readily available literature, seminal work by R. D. Haworth and W. Kelly in 1937 stands as a cornerstone in the history of this lignan. Their research, published in the Journal of the Chemical Society, delved into the constitution of natural phenolic resins and provided a foundational understanding of the structure of lariciresinol.

Initially isolated from the resin of the European Larch (Larix decidua), from which it derives its name, (-)-Lariciresinol has since been identified in a variety of other plant sources. These include the roots of Isatis indigotica, a plant used in traditional Chinese medicine, as well as in Arabidopsis thaliana, white fir (Abies alba), sesame seeds, and Brassica vegetables.

Structural Elucidation and Physicochemical Properties

The determination of the chemical structure of (-)-Lariciresinol was a significant achievement of its time, relying on classical chemical degradation and derivatization techniques. These early investigations established it as a furofuran lignan. Modern spectroscopic methods have since confirmed its absolute configuration.

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Early Experimental Protocols: A Glimpse into Historical Methods

Conceptual Workflow for the Historical Isolation of (-)-Lariciresinol:

Caption: Conceptual workflow for early 20th-century isolation of (-)-Lariciresinol.

The process would have likely involved the extraction of the larch resin with a suitable organic solvent. The resulting crude extract would then be subjected to a series of acid-base extractions to separate the phenolic components, including (-)-Lariciresinol, from other constituents of the resin. Finally, purification would have been achieved through techniques such as crystallization.

A Molecule with Diverse Biological Activities

Since its discovery, (-)-Lariciresinol has been the subject of numerous studies investigating its biological effects. Research has revealed a broad spectrum of activities, highlighting its potential as a therapeutic agent.

| Biological Activity | Key Findings |

| Anti-HBV Activity | Inhibits Hepatitis B virus replication. |

| Antidiabetic Activity | Exhibits hypoglycemic effects. |

| Antifungal Activity | Shows efficacy against various fungal strains. |

| Antitumor Activity | Demonstrates cytotoxic effects against certain cancer cell lines. |

Unraveling the Mechanism of Action: Signaling Pathways

(-)-Lariciresinol exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Signaling Pathways Modulated by (-)-Lariciresinol:

Caption: Simplified diagrams of the TGF-β and NF-κB signaling pathways modulated by (-)-Lariciresinol.

(-)-Lariciresinol has been shown to regulate the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Its ability to interfere with these pathways underpins many of its observed biological activities, including its anti-inflammatory and antitumor effects.

Modern Research and Future Directions

Contemporary research on (-)-Lariciresinol continues to uncover its therapeutic potential. Modern analytical techniques have facilitated a more detailed understanding of its mechanisms of action and have enabled its quantification in various biological matrices. The ongoing investigation into its diverse pharmacological properties suggests that (-)-Lariciresinol and its derivatives may hold promise for the development of novel drugs for a range of diseases. Future research will likely focus on optimizing its bioavailability, exploring its full therapeutic spectrum, and conducting clinical trials to validate its efficacy in humans.

Spectroscopic Profile of (-)-Lariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan, (-)-Lariciresinol. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound for potential therapeutic applications. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for data acquisition, and provides a visual representation of a typical workflow for its isolation and analysis.

Spectroscopic Data

The structural elucidation of (-)-Lariciresinol is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (-)-Lariciresinol. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (-)-Lariciresinol in Acetone-d₆.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.58 | d | 6.9 |

| 3 | 2.41 | m | |

| 4 | 2.55 | m | |

| 7a | 3.99 | dd | 8.8, 6.2 |

| 7b | 3.70 | dd | 8.8, 7.2 |

| 9a | 3.55 | m | |

| 9b | 3.48 | m | |

| 2' | 6.84 | d | 1.8 |

| 5' | 6.71 | d | 8.0 |

| 6' | 6.69 | dd | 8.0, 1.8 |

| 2'' | 6.84 | d | 1.8 |

| 5'' | 6.71 | d | 8.0 |

| 6'' | 6.69 | dd | 8.0, 1.8 |

| 3'-OCH₃ | 3.82 | s | |

| 3''-OCH₃ | 3.82 | s |

Table 2: ¹³C NMR Spectroscopic Data for (-)-Lariciresinol in Acetone-d₆.

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.1 |

| 2 | 83.1 |

| 3 | 54.1 |

| 4 | 43.6 |

| 7 | 73.1 |

| 9 | 61.1 |

| 1' | 132.8 |

| 2' | 110.1 |

| 3' | 148.1 |

| 4' | 145.9 |

| 5' | 115.8 |

| 6' | 119.3 |

| 1'' | 132.8 |

| 2'' | 110.1 |

| 3'' | 148.1 |

| 4'' | 145.9 |

| 5'' | 115.8 |

| 6'' | 119.3 |

| 3'-OCH₃ | 56.4 |

| 3''-OCH₃ | 56.4 |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of (-)-Lariciresinol. The compound has a molecular formula of C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol .

Table 3: Mass Spectrometry Data for (-)-Lariciresinol.

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |

| Negative | 359 | 329 | Loss of CH₂O (30 Da) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of lignans like (-)-Lariciresinol.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Lariciresinol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: To aid in structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The precursor ion of interest (e.g., m/z 359 for the deprotonated molecule) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable insights into the compound's structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic identification of (-)-Lariciresinol from a plant source.

Caption: Workflow for Isolation and Spectroscopic Identification.

(-)-Lariciresinol as a Precursor in Lignan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of (-)-lariciresinol in the biosynthesis of lignans. Lignans are a diverse class of phenolic compounds found in plants, recognized for their significant biological activities, including anticancer, antioxidant, and antiviral properties. Understanding the biosynthetic pathways leading to and from (-)-lariciresinol is crucial for the metabolic engineering of plants to enhance the production of medicinally important lignans and for the development of novel therapeutic agents.

The Central Role of (-)-Lariciresinol in the Lignan Biosynthetic Pathway

The biosynthesis of lignans begins with the dimerization of two monolignol units, typically coniferyl alcohol, derived from the phenylpropanoid pathway. This initial coupling is directed by dirigent proteins (DIR) and catalyzed by oxidative enzymes like laccases or peroxidases, leading to the formation of pinoresinol.[1][2][3] Pinoresinol then serves as the substrate for a key enzyme, pinoresinol-lariciresinol reductase (PLR), which catalyzes two successive reduction steps.[4][5] The first reduction converts pinoresinol to lariciresinol, and the second reduces lariciresinol to secoisolariciresinol.[4][5]

(-)-Lariciresinol is a critical intermediate in this pathway. Depending on the plant species and the specific enzymes present, it can be a precursor to a wide array of other lignans, including secoisolariciresinol, which can be further converted to matairesinol by secoisolariciresinol dehydrogenase (SIRD).[3][6][7] The stereochemistry of lariciresinol and other lignans is tightly controlled by the enantiospecificity of the PLR enzymes involved.[8][9]

Key Enzymes and Proteins in (-)-Lariciresinol Metabolism

2.1. Pinoresinol-Lariciresinol Reductase (PLR)

PLRs are a class of NADPH-dependent oxidoreductases that play a crucial role in the lignan biosynthetic pathway.[4] They are responsible for the stereospecific reduction of pinoresinol to lariciresinol and the subsequent reduction of lariciresinol to secoisolariciresinol.[5] The expression and regulation of PLR genes are key factors in determining the types and quantities of lignans produced in a particular plant tissue.[4]

The stereochemical outcome of the reduction is dependent on the specific PLR isoenzyme. For instance, in flax (Linum usitatissimum), two PLRs with opposite enantiospecificities have been identified.[8] PLR-LU1 is specific for the conversion of (-)-pinoresinol to (+)-secoisolariciresinol via (+)-lariciresinol, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisolariciresinol via (-)-lariciresinol.[8][9] This differential expression of PLR isoenzymes in various organs determines the enantiomeric composition of lignans throughout the plant.[8] In Schisandra chinensis, different ScPLR enzymes exhibit distinct substrate preferences, with some able to convert both pinoresinol and lariciresinol, while others, like ScPLR2, exclusively catalyze the conversion of (+)-pinoresinol to (+)-lariciresinol.[10]

2.2. Dirigent Proteins (DIR)

Dirigent proteins are essential for controlling the initial step of lignan biosynthesis: the regio- and stereoselective coupling of monolignol radicals.[1][11][12] In the absence of DIRs, the oxidation of monolignols results in a racemic mixture of products.[1] DIRs "direct" the coupling reaction to produce a specific stereoisomer of pinoresinol, which in turn serves as the substrate for the enantiospecific PLRs.[2][12] Therefore, the interplay between DIRs and PLRs is fundamental in establishing the vast stereochemical diversity observed in the lignan family.

Quantitative Data on Lignan Biosynthesis

The efficiency of lignan biosynthesis can be quantified by examining the kinetic properties of the enzymes involved and the impact of genetic modifications on lignan accumulation.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs) from Various Plant Species

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Isatis indigotica (IiPLR1) | (+)-Pinoresinol | 1.1 ± 0.1 | 1.8 ± 0.1 | 1.6 | [13] |

| (+)-Lariciresinol | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.2 | [13] | |

| Schisandra chinensis (ScPLR2) | (+)-Pinoresinol | N/A | N/A | N/A | [10] |

| Schisandra chinensis (ScPLR3) | (+)-Pinoresinol | N/A | N/A | N/A | [10] |

| (+)-Lariciresinol | N/A | N/A | N/A | [10] | |

| Linum usitatissimum (PLR-LU1) | (-)-Pinoresinol | N/A | N/A | N/A | [8] |

| Linum usitatissimum (PLR-LU2) | (+)-Pinoresinol | N/A | N/A | N/A | [8] |

Note: "N/A" indicates that specific quantitative data was not available in the cited literature.

Table 2: Impact of PLR Overexpression on Lignan Content in Transgenic Wheat

| Transgenic Line | PLR Gene Expression Increase | Secoisolariciresinol Diglucoside (SDG) Content (µg/g) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | - | 52.9 ± 19.8 | - | [14] |

| Positive Transformant | ~17% (in 2 of 3 lines) | 117.9 ± 4.5 | 2.2 | [14] |

Experimental Protocols

4.1. Protocol for Heterologous Expression and Purification of PLR

This protocol describes a general method for producing recombinant PLR in E. coli for subsequent characterization.

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest. Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Amplify the full-length open reading frame of the target PLR gene using gene-specific primers.

-

Cloning: Clone the PCR product into a suitable bacterial expression vector, such as pET, which often includes a purification tag (e.g., His-tag).

-

Transformation: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Protein Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Verification: Verify the purity and size of the protein using SDS-PAGE.

4.2. Protocol for In Vitro Enzyme Activity Assay of PLR

This protocol outlines a method to determine the catalytic activity of a purified PLR enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified PLR enzyme, the substrate ((+)- or (-)-pinoresinol or lariciresinol), and the cofactor NADPH.

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding an organic solvent, such as ethyl acetate.

-

Product Extraction: Extract the lignan products from the aqueous phase into the organic solvent.

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products and remaining substrate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

-

Kinetic Analysis: To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and measure the initial reaction velocities.

Visualizations of Pathways and Workflows

Caption: General biosynthetic pathway of lignans originating from coniferyl alcohol.

Caption: Stereospecific action of different PLR isoenzymes in Linum usitatissimum.

Caption: Experimental workflow for the characterization of a PLR enzyme.

Conclusion and Future Perspectives